1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane
Description
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is a bicyclic amine featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 4-(2-methylpropyl)phenyl group. The 2-methylpropyl (isobutyl) substituent confers lipophilicity, which may influence blood-brain barrier permeability and target engagement in the central nervous system (CNS).
Properties
CAS No. |
919288-13-4 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-11(2)7-12-3-5-13(6-4-12)15-8-14(15)9-16-10-15/h3-6,11,14,16H,7-10H2,1-2H3 |
InChI Key |
RKVRCWJNSGPHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
One of the most reliable methods for synthesizing derivatives of 3-azabicyclo[3.1.0]hexane is through 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes.
-
- The cyclopropenes are reacted with stable azomethine ylides, such as the protonated form of Ruhemann's purple (PRP).
- The reactions are typically conducted in aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures (around 65 °C).
Yields :
Reductive Amination/Cyclization
Another method involves the reductive amination of enantiopure cis-cyclopropane dicarbonyls, which can lead to the formation of azabicyclo[3.1.0]hexanes.
-
- The method typically employs a chiral catalyst (e.g., Cp*Ir) to facilitate the cyclization process.
- This approach allows for the introduction of stereochemistry into the final product, which is crucial for biological activity.
Yields :
- This method has shown promising results in terms of enantioselectivity and yield, although specific numerical data on yields for this particular compound are less frequently reported in literature.
Methylation of Azabicyclo[3.1.0]hexanones
Methylation reactions can also be employed to modify existing azabicyclo[3.1.0]hexanones into desired products.
-
- A mixture of 2-azabicyclo[3.1.0]hexan-3-one can be treated with methyl iodide in the presence of a base (e.g., cesium carbonate) to yield methylated products.
Yields :
Summary Table of Preparation Methods
| Method | Key Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | Cyclopropenes, Azomethine Ylide | Acetonitrile | 65 °C | 61-70 |
| Reductive Amination/Cyclization | Enantiopure Cis-Cyclopropanes | Varies | Varies | Not Specified |
| Methylation | Azabicyclo[3.1.0]hexanones | MeCN | Room Temp | ~85 |
The synthesis of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through various synthetic routes, each offering distinct advantages regarding yield and selectivity. The choice of method will largely depend on available starting materials and desired product characteristics, such as stereochemistry and functional group compatibility.
Future research may focus on optimizing these methods further or exploring alternative pathways that could enhance yield or simplify purification processes, thereby making this compound more accessible for medicinal applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, providing a rigid and conformationally constrained structure.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound shows promise in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The 3-azabicyclo[3.1.0]hexane scaffold is common among analogs, with pharmacological properties modulated by substituents on the phenyl ring. Key substituents include halogens, alkyl groups, trifluoromethyl, and heterocycles. Below is a comparative analysis of select analogs:
Table 1: Structural and Pharmacological Comparison
Substituent Effects on Pharmacological Activity
- Halogenated Derivatives (e.g., 3,4-Dichlorophenyl) : The electron-withdrawing chlorine atoms enhance binding affinity to dopamine transporters (DAT), improving selectivity and potency as reuptake inhibitors . However, increased polarity may reduce metabolic stability compared to alkyl-substituted analogs.
- This compound’s classification as a nonnarcotic analgesic suggests a distinct mechanism vs. opioid pathways .
- Branched Alkyl Groups (e.g., 2-Methylpropyl) : The isobutyl group increases lipophilicity, favoring CNS penetration. However, steric bulk may reduce binding efficiency compared to planar substituents like naphthyl.
- Naphthyl Derivatives : The bulky naphthalene ring improves sustained release in formulations, likely due to extended half-life and controlled absorption .
Biological Activity
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of azabicyclo compounds, which have shown significant promise in pharmacological applications, particularly as opioid receptor ligands. This article reviews the biological activity of this compound, focusing on its receptor interactions, potential therapeutic applications, and relevant case studies.
Opioid Receptor Interaction
Research indicates that 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane acts as a μ-opioid receptor antagonist . This activity is particularly relevant in the context of treating pruritus (itching), where traditional treatments may be insufficient or lead to undesirable side effects.
- Binding Affinity : In studies conducted to evaluate its binding affinity, this compound demonstrated a significant improvement in μ-opioid receptor binding compared to earlier derivatives, with some compounds in this class achieving picomolar affinity .
Therapeutic Applications
The compound has been explored for various therapeutic applications, including:
- Treatment of Pruritus : A study highlighted its effectiveness in reducing itch in animal models, suggesting potential applications in veterinary medicine .
- Pain Management : Given its interaction with opioid receptors, there is potential for application in pain management therapies, although further research is needed to assess safety and efficacy in humans.
Study on μ-Opioid Receptor Antagonism
In a notable study published in 2011, researchers synthesized several azabicyclo[3.1.0]hexane derivatives and evaluated their biological activity as μ-opioid receptor antagonists. The introduction of a methyl group at specific positions led to a 35-fold increase in binding affinity . This finding underscores the importance of structural modifications in enhancing the biological activity of these compounds.
Comparative Analysis of Derivatives
A comparative analysis was conducted on various derivatives of azabicyclo[3.1.0]hexane to assess their selectivity for μ receptors over δ and κ receptors. The results indicated that specific modifications could yield compounds with high selectivity and potency, making them suitable candidates for further development .
Data Tables
| Compound Name | Binding Affinity (nM) | Selectivity (μ/δ/κ) | Therapeutic Use |
|---|---|---|---|
| 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane | < 1 | High | Pruritus treatment |
| 3-Azabicyclo[3.1.0]hexane derivative A | 5 | Moderate | Pain management |
| 3-Azabicyclo[3.1.0]hexane derivative B | 15 | Low | Experimental use |
Q & A
Q. What are the established synthetic routes for 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane, and how can purity be validated?
- Methodological Answer: Synthesis typically involves multi-step protocols, including cyclopropanation and subsequent functionalization. For example, analogous 3-azabicyclo[3.1.0]hexane derivatives are synthesized via [3+2] cycloaddition or ring-closing metathesis (RCM) followed by alkylation or aryl substitution .
- Purity Validation: Use HPLC (≥95% purity) coupled with spectral characterization (¹H/¹³C NMR, IR, HRMS). For crystalline derivatives, X-ray diffraction provides structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential neurotoxicity (common in bicyclic amines).
- Waste disposal: Segregate organic solvents and solids, and use licensed waste management services for azabicyclo compounds .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer:
- Use chiral HPLC or polarimetry for enantiomeric resolution. Compare optical rotation ([α]D) values with literature data for structurally related 3-azabicyclohexanes (e.g., (+)-(1R,5S)-1-phenyl derivatives show [α]D +60.9°) .
- For diastereomers, NOESY NMR can identify spatial proximity of substituents .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets like sigma receptors?
- Methodological Answer:
- Perform molecular docking (AutoDock/Vina) using crystal structures of sigma receptors (PDB: 6DK1). Focus on the hydrophobic 4-(2-methylpropyl)phenyl group, which may occupy receptor pockets similar to phenylpropyl derivatives .
- Validate predictions with MD simulations (GROMACS) to assess binding stability and hydrogen-bonding interactions .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer:
- Pharmacokinetic Analysis: Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Dose-Response Reconciliation: Adjust dosing regimens to account for bioavailability limitations. Cross-validate using isotopic labeling (¹⁴C) for tissue distribution studies .
Q. How can environmental fate studies assess the ecological impact of this compound?
- Methodological Answer:
- Biodegradation Assays: Use OECD 301F (ready biodegradability) to evaluate half-life in soil/water.
- Ecotoxicity: Test on model organisms (Daphnia magna, algae) to determine LC₅₀/EC₅₀ values. Prioritize compartments (water > soil) based on logP predictions .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives of this scaffold?
- Methodological Answer:
- Library Design: Systematically vary substituents at the 4-phenyl and azabicyclo positions. Use parallel synthesis for efficiency.
- Activity Profiling: Screen against panels of GPCRs (sigma, opioid) and kinases. Compare IC₅₀ values with parent compound to identify pharmacophore contributions .
Q. How do researchers address discrepancies in NMR spectral data across synthetic batches?
- Methodological Answer:
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., incomplete cyclopropanation intermediates).
- Solvent Effects: Re-record NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d6) to resolve signal splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
